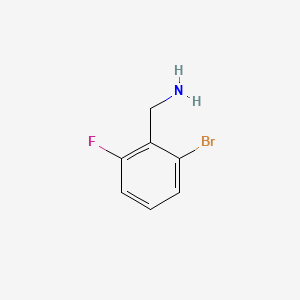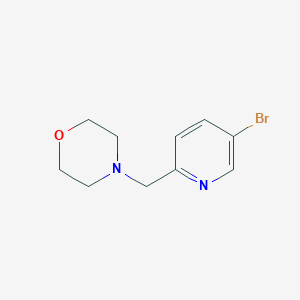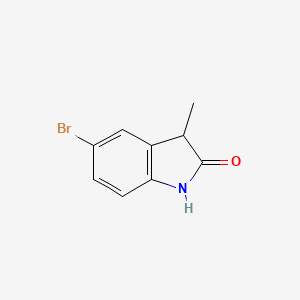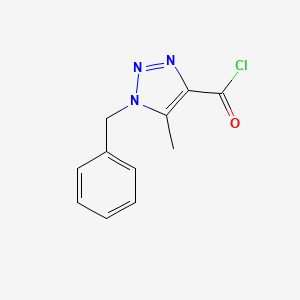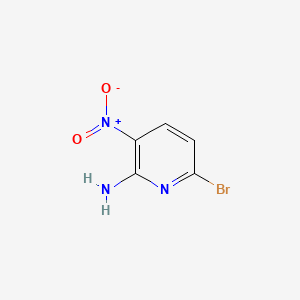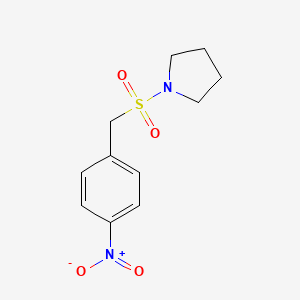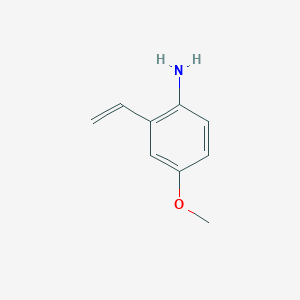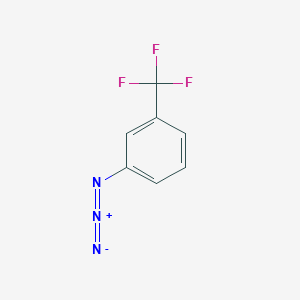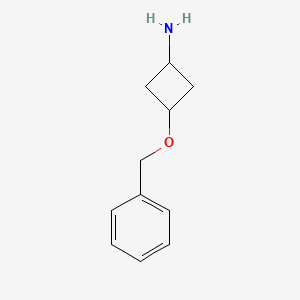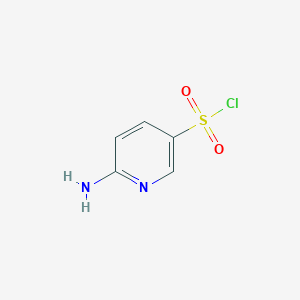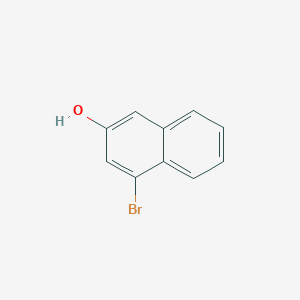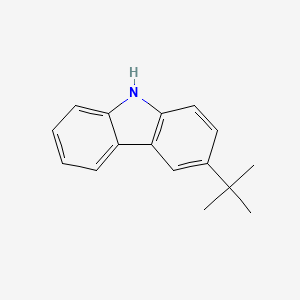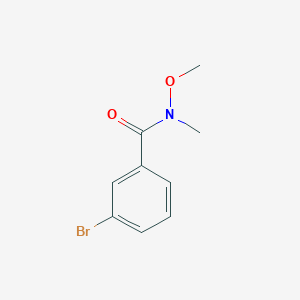
3-Bromo-N-methoxy-N-methylbenzamide
Übersicht
Beschreibung
3-Bromo-N-methoxy-N-methylbenzamide is a chemical compound with the CAS Number: 207681-67-2 . It has a molecular weight of 244.09 and its IUPAC name is 3-bromo-N-methoxy-N-methylbenzamide . It is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for 3-Bromo-N-methoxy-N-methylbenzamide is 1S/C9H10BrNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 . The InChI key is VPWARUVASBJSPY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Bromo-N-methoxy-N-methylbenzamide is a liquid at room temperature . It has a molecular weight of 244.09 .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
- Research by Kametani et al. (1972) explored the synthesis of narwedine-type enones using derivatives of N-methylbenzamide, demonstrating its utility in the synthesis of complex organic compounds (Kametani et al., 1972).
Pharmaceutical Applications
- A study by de Paulis et al. (1985) synthesized a series of compounds from N-methylbenzamides, examining their properties as potential neuroleptic agents, highlighting the relevance of N-methylbenzamide derivatives in medicinal chemistry (de Paulis et al., 1985).
Photodynamic Therapy for Cancer Treatment
- Pişkin et al. (2020) researched the synthesis and characterization of zinc phthalocyanine substituted with benzamide derivatives, including N-methylbenzamide. These compounds exhibit potential as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Development of Radioactive Tracers
- Mertens et al. (1994) conducted a study on the synthesis of radioiodinated ligands for serotonin receptors, using N-methylbenzamide derivatives. These compounds are valuable for developing tracers in gamma-emission tomography (Mertens et al., 1994).
Antibacterial Research
- Haydon et al. (2010) examined the synthesis and characterization of N-methylbenzamide derivatives as potent inhibitors of bacterial cell division, demonstrating the potential of these compounds in developing new antibacterial agents (Haydon et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWARUVASBJSPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478936 | |
| Record name | 3-Bromo-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-methoxy-N-methylbenzamide | |
CAS RN |
207681-67-2 | |
| Record name | 3-Bromo-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

